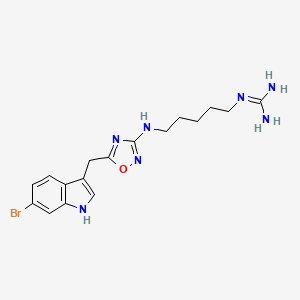
Phidianidine a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Novel CXCR4 antagonist; Selective non-cytotoxic inhibitor of DAT and potent, selective ligand and partial agonist of the µ opioid receptor; High Quality Biochemicals for Research Uses
Aplicaciones Científicas De Investigación
Potential as a PTP1B Inhibitor
Phidianidine A and its derivatives show promise as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for Type II diabetes treatment. A study demonstrated the synthesis of these derivatives using a function-oriented strategy, with some compounds exhibiting significant inhibitory potency and specific selectivity over PTP1B. This suggests potential applications in diabetes management (Jin Liu et al., 2018).
Pharmacological Profiles at CNS Targets
Another research focused on the total synthesis of phidianidines A and B, exploring their selective inhibition of the dopamine transporter (DAT) and partial agonism at the μ opioid receptor. This indicates their potential use in central nervous system (CNS) therapies (J. T. Brogan et al., 2012).
Cytotoxic Properties
Phidianidines A and B, with their unique 1,2,4-oxadiazole ring, were found to have high cytotoxicity against tumor and non-tumor mammalian cell lines. This property could be explored for potential applications in cancer research and therapy (M. Carbone et al., 2011).
Marine Antifoulant Applications
Phidianidine A has been identified as a potent natural antifoulant, effective against marine micro- and macroorganisms. Synthetic analogues of phidianidine A have shown inhibitory activities in settlement and metamorphosis studies, suggesting applications in marine biology and biofouling prevention (Christophe Labrière et al., 2020).
Immunosuppressive Agent Potential
Novel marine phidianidine derivatives have been designed and synthesized for their potential as immunosuppressive agents. Some of these compounds displayed promising inhibitory effects on T and B cell proliferation, indicating potential use in immune regulation and therapy (Jin Liu et al., 2018).
Neuroprotective Effects
A series of phidianidine-based derivatives were synthesized and evaluated for neuroprotective effects against various neurotoxicity models. Some analogs showed significant protective effects, suggesting their potential use in neuroprotective strategies for conditions like Alzheimer's disease (Cheng-Shi Jiang et al., 2015).
CXCR4 Ligand with Antagonist Activity
Phidianidine A was identified as a new CXCR4 ligand exhibiting antagonist activity. This discovery, made using a minimal hybrid ligand/receptor-based pharmacophore model, suggests its potential in developing new modulators for diseases where CXCR4 plays a crucial role, such as cancer and HIV (R. Vitale et al., 2013).
Propiedades
Número CAS |
1301638-41-4 |
|---|---|
Nombre del producto |
Phidianidine a |
Fórmula molecular |
C17H22BrN7O |
Peso molecular |
420.315 |
Nombre IUPAC |
2-[5-[[5-[(6-bromo-1H-indol-3-yl)methyl]-1,2,4-oxadiazol-3-yl]amino]pentyl]guanidine |
InChI |
InChI=1S/C17H22BrN7O/c18-12-4-5-13-11(10-23-14(13)9-12)8-15-24-17(25-26-15)22-7-3-1-2-6-21-16(19)20/h4-5,9-10,23H,1-3,6-8H2,(H,22,25)(H4,19,20,21) |
Clave InChI |
SSDJERJRAHRKGJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)NC=C2CC3=NC(=NO3)NCCCCCN=C(N)N |
Sinónimos |
PHIA; N-{5-[5-(6-Bromo-1H-indol-3-ylmethyl)-[1,2,4]oxadiazol-3-ylamino]-pentyl}-guanidine TFA salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



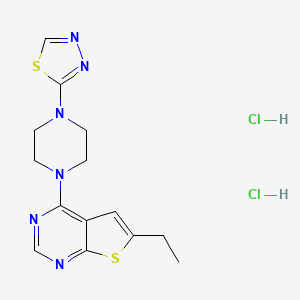
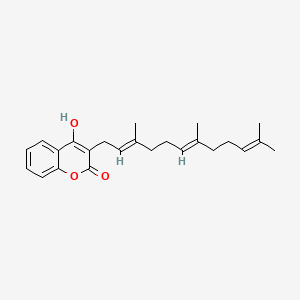
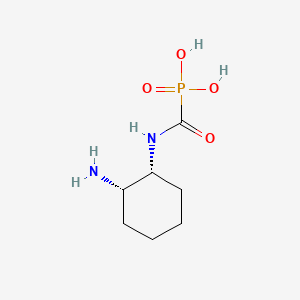
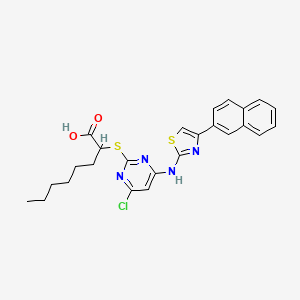
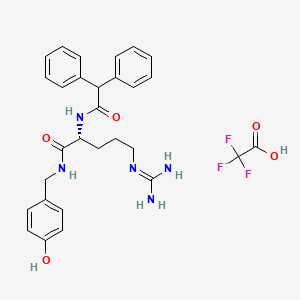
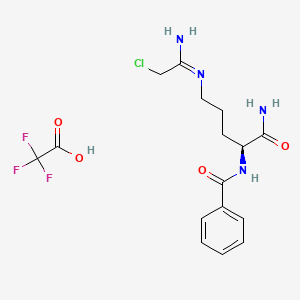
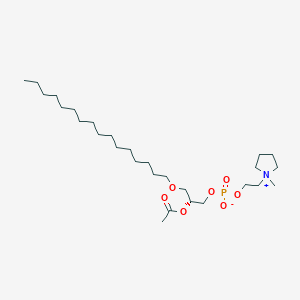
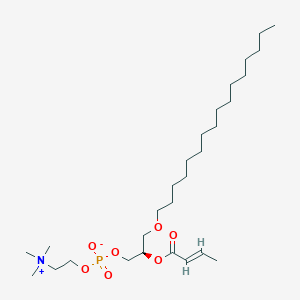
![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B560383.png)
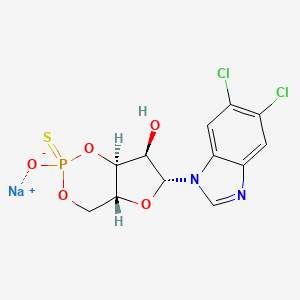
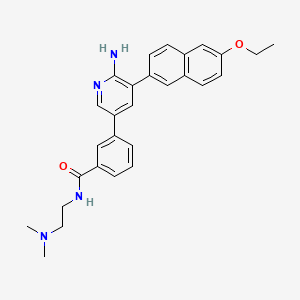
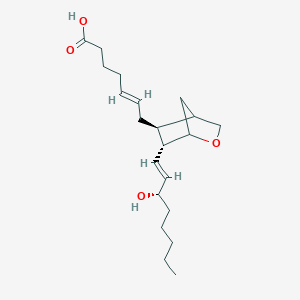
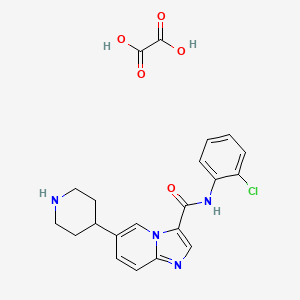
![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)